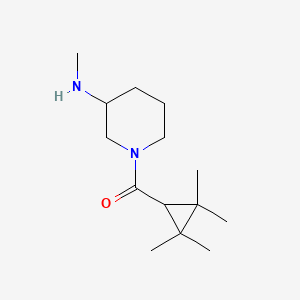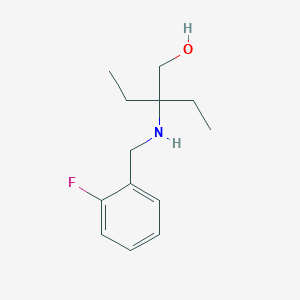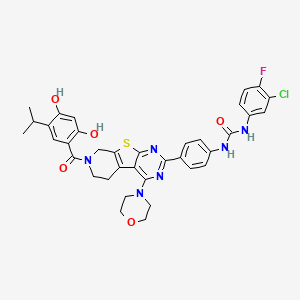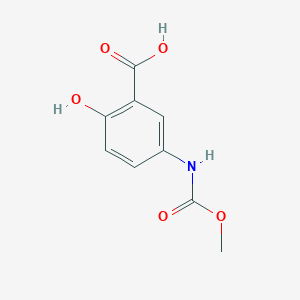
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H8BrClFOP and a molecular weight of 285.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a dimethylphosphine oxide group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and other organometallic compounds . The reaction conditions are typically mild and can be tailored to achieve specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide: C8H8BrClFOP
(3,5-Dibromo-4-fluorophenyl)boronic acid: Similar structure with boronic acid group.
5-Bromo-4-chloro-2,3-difluoropyridine: Similar halogenated aromatic compound.
Uniqueness
This compound is unique due to its specific combination of halogen atoms and the presence of a dimethylphosphine oxide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H8BrClFOP |
|---|---|
Peso molecular |
285.48 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-5-dimethylphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C8H8BrClFOP/c1-13(2,12)5-3-6(9)8(11)7(10)4-5/h3-4H,1-2H3 |
Clave InChI |
NGEOYAAQUFAPNK-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC(=C(C(=C1)Br)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)
![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
